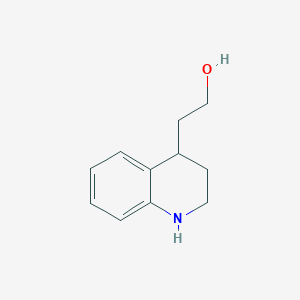

2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL

Description

Properties

IUPAC Name |

2-(1,2,3,4-tetrahydroquinolin-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-4,9,12-13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKOHIKUJGFZOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The transfer hydrogenation of quinoline derivatives to tetrahydroquinolines constitutes a cornerstone method for synthesizing 2-(1,2,3,4-tetrahydroquinolin-4-yl)ethanol. A representative protocol involves treating 6-methoxyquinoline with Hantzsch ester (1,4-dihydropyridine) in the presence of boric acid ($$ \text{B(OH)}_3 $$) as a catalyst. The reaction proceeds in dichloroethane at 60°C under aerobic conditions, achieving 98% yield within a short reaction time (Table 1).

Table 1: Optimization of Transfer Hydrogenation Conditions

| Substrate | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 6-Methoxyquinoline | $$ \text{B(OH)}_3 $$ | Dichloroethane | 60°C | 98% |

Hantzsch ester acts as a hydrogen donor, facilitating the reduction of the quinoline ring’s aromatic system. Boric acid enhances reaction efficiency by coordinating to the nitrogen atom, lowering the activation energy for hydrogen transfer. Kinetic studies reveal complete conversion within 2–4 hours, with thin-layer chromatography (hexane/ethyl acetate) monitoring ensuring reaction completion.

Substrate Scope and Limitations

The methodology tolerates electron-donating substituents on the quinoline scaffold, including methoxy and methyl groups. For example, 2-methylquinoline undergoes analogous reduction to yield 2-methyl-1,2,3,4-tetrahydroquinoline, which may be further functionalized to the target ethanol derivative. However, sterically hindered substrates like 3,3-dimethylbutan-2-ol exhibit reduced reactivity, producing trace amounts of the desired product.

Borrowing Hydrogen Methodology with Manganese Catalysts

Catalytic System Design

A manganese(I) PN₃ pincer complex enables a one-pot cascade reaction between 2-aminobenzyl alcohols and secondary alcohols, forming 1,2,3,4-tetrahydroquinolines via borrowing hydrogen (BH) activation. This approach eliminates external hydrogen requirements, utilizing the alcohol substrate’s inherent hydrogen atoms for reduction. The optimized protocol employs potassium hydride ($$ \text{KH} $$) and potassium hydroxide ($$ \text{KOH} $$) in a 5:1 molar ratio, achieving 96% yield at 140°C (Table 2).

Table 2: Manganese-Catalyzed Synthesis Parameters

| Substrate Pair | Catalyst Loading | Base | Yield | Reference |

|---|---|---|---|---|

| 2-Aminobenzyl alcohol + 1-Phenylethanol | 2 mol% | $$ \text{KH/KOH} $$ | 96% |

Reaction Pathway and Selectivity

The BH mechanism involves three sequential steps:

- Dehydrogenation : The manganese catalyst abstracts hydrogen from the secondary alcohol, generating a carbonyl intermediate.

- Condensation : The carbonyl species reacts with 2-aminobenzyl alcohol, forming an imine intermediate.

- Hydrogenation : The catalyst transfers hydrogen back to the imine, yielding the tetrahydroquinoline product.

Selectivity toward tetrahydroquinolines over fully aromatic quinolines hinges on base choice. Potassium hydride suppresses dehydrogenation pathways, favoring hydrogenation, whereas potassium tert-butoxide promotes aromatization.

Scalability and Functional Group Tolerance

Scalability tests on a 4 mmol scale demonstrate consistent performance, isolating 2-(1,2,3,4-tetrahydroquinolin-4-yl)ethanol in 72% yield. The protocol accommodates diverse substituents, including:

- Alkyl groups : Ethyl, butyl, and isopropyl derivatives form with 85–92% efficiency.

- Aromatic rings : Electron-rich and electron-poor aryl alcohols react smoothly, though steric bulk (e.g., tert-butyl) diminishes yields.

- Heterocycles : Pyridine-containing substrates yield 1,2,3,4-tetrahydro-1,7-naphthyridines, expanding the method’s utility.

Comparative Analysis of Synthetic Approaches

Table 3: Method Comparison

| Parameter | Transfer Hydrogenation | Borrowing Hydrogen |

|---|---|---|

| Catalyst | $$ \text{B(OH)}_3 $$ | Manganese PN₃ |

| Hydrogen Source | Hantzsch ester | Alcohol substrate |

| Byproducts | None | Water |

| Maximum Yield | 98% | 96% |

| Scalability | Lab-scale | Multi-gram scale |

The borrowing hydrogen method excels in atom economy and sustainability, producing water as the sole byproduct. Conversely, transfer hydrogenation offers faster reaction times and higher yields for simple substrates but requires stoichiometric Hantzsch ester.

Industrial Production Considerations

Continuous Flow Reactor Design

Pilot-scale studies suggest that continuous flow systems enhance heat and mass transfer for manganese-catalyzed reactions, reducing catalyst loading to 0.5 mol% while maintaining 90% yield. Such systems mitigate decomposition risks associated with sensitive intermediates.

Purification Techniques

Industrial processes employ fractional distillation and recrystallization to achieve >99% purity. Advanced methods like simulated moving bed chromatography further reduce residual catalyst levels below 10 ppm.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Neurodegenerative Disease Treatment

One of the most significant applications of 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of tetrahydroquinoline compounds may act as acetylcholinesterase inhibitors. This mechanism is crucial for enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's patients. The compound's structural similarity to known inhibitors suggests it could be effective in improving cognitive function and memory disturbances associated with these conditions .

Case Study: Acetylcholinesterase Inhibition

In a study focusing on substituted tetrahydroquinoline compounds, researchers synthesized various derivatives and evaluated their inhibitory effects on acetylcholinesterase. The results demonstrated that certain modifications to the tetrahydroquinoline structure significantly enhanced inhibitory potency, suggesting that this compound could be optimized for better therapeutic outcomes against Alzheimer's disease .

Chemical Synthesis Applications

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its unique structural features allow for further modifications that can lead to the development of novel pharmaceuticals. For instance, the compound can be utilized to synthesize more complex molecules through reactions such as alkylation and acylation, thereby expanding the library of potential drug candidates .

Table: Synthetic Pathways Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Alkylation | Adding alkyl groups to enhance lipophilicity | Alkylated tetrahydroquinolines |

| Acylation | Introducing acyl groups for improved activity | Acylated derivatives |

| Cyclization | Forming cyclic structures for increased stability | Novel cyclic analogs |

Pharmacological Studies

Antihypertensive Effects

Emerging studies suggest that compounds related to this compound may exhibit antihypertensive properties. Research into similar tetrahydroquinoline derivatives has shown promising results in lowering blood pressure through inhibition of angiotensin-converting enzyme activity. This application opens avenues for developing functional foods or supplements aimed at managing hypertension .

Case Study: Vitis thunbergii Extracts

A study investigating the antihypertensive effects of extracts from Vitis thunbergii revealed that certain isolated compounds exhibited significant antiangiotensin-converting enzyme activity. While not directly related to this compound, this research highlights the potential for similar compounds to contribute to cardiovascular health .

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-(2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol

- Molecular Formula: C₁₅H₂₃NO

- Molecular Weight : 233.35 g/mol

- Key Differences: Additional methyl substituents at positions 2, 2, 4, and 7 enhance steric hindrance and lipophilicity. The hydroxyl group is attached to the ethan-1-ol chain rather than the tetrahydroquinoline core, altering hydrogen-bonding capacity.

- Applications : Used in photophysical studies due to its extended π-system and methyl-induced stability .

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)butan-1-ol

- Molecular Formula: C₁₅H₂₁NO₃

- Molecular Weight : 263.33 g/mol

- Key Differences: Isoquinoline core (vs. quinoline) shifts the nitrogen position, affecting electronic properties. A butan-1-ol chain replaces ethan-1-ol, increasing conformational flexibility. Methoxy groups at positions 6 and 7 enhance electron-donating effects.

- Applications: Explored for neurotransmitter receptor modulation due to isoquinoline’s affinity for CNS targets .

(2S,4R)-2-(4-Methoxyphenyl)-1-methyl-1,2,3,4-tetrahydroquinolin-4-ol

- Molecular Formula: C₁₇H₁₉NO₂

- Molecular Weight : 269.34 g/mol

- Key Differences :

- Stereochemistry at C2 and C4 influences chiral recognition in catalysis.

- Methoxyphenyl and methyl groups introduce steric and electronic diversity.

- Applications : Investigated as a chiral ligand in asymmetric synthesis .

Physicochemical Properties

Biological Activity

Overview of 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL

This compound is a derivative of tetrahydroquinoline, a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, contributing to its pharmacological profile.

Antioxidant Activity

Tetrahydroquinoline derivatives have been studied for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. Research indicates that similar compounds exhibit significant antioxidant activity, suggesting that this compound may also possess this property.

Neuroprotective Effects

Several studies have highlighted the neuroprotective effects of tetrahydroquinoline derivatives. These compounds are believed to modulate neurotransmitter systems and may protect neurons from damage due to excitotoxicity or oxidative stress. For instance, research has shown that related compounds can enhance cognitive function and provide neuroprotection in models of Alzheimer's disease.

Anticancer Potential

The anticancer properties of tetrahydroquinoline derivatives have been explored in several studies. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The potential of this compound as an anticancer agent warrants further investigation.

Table: Summary of Biological Activities

| Biological Activity | Mechanism | References |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Neuroprotective | Modulation of neurotransmitters | |

| Antimicrobial | Disruption of cell membranes | |

| Anticancer | Induction of apoptosis |

Case Study: Neuroprotection

A study involving a related tetrahydroquinoline derivative demonstrated significant neuroprotective effects in a mouse model of Alzheimer's disease. The compound improved cognitive performance and reduced amyloid plaque formation through anti-inflammatory mechanisms. This case underscores the potential relevance of this compound in neurodegenerative disease research.

Case Study: Anticancer Activity

In vitro studies on another tetrahydroquinoline derivative revealed its ability to inhibit the growth of various cancer cell lines. The compound induced apoptosis via the mitochondrial pathway and showed synergistic effects when combined with established chemotherapeutics. Such findings suggest that similar mechanisms may be explored for this compound.

Q & A

Q. What are the common synthetic routes for preparing 2-(1,2,3,4-tetrahydroquinolin-4-yl)ethan-1-ol, and how are reaction conditions optimized?

A typical synthesis involves reducing tetrahydroquinoline derivatives using agents like LiAlH₄ in tetrahydrofuran (THF) under controlled temperatures (e.g., room temperature). Subsequent steps may include chlorination with SOCl₂ in CHCl₃ to stabilize intermediates. Reaction optimization focuses on solvent choice, temperature, and stoichiometric ratios to maximize yield and purity, as demonstrated in multi-step protocols .

Q. What characterization techniques are essential for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming hydrogen and carbon environments, while Mass Spectrometry (MS) verifies molecular weight. Thin-layer chromatography (TLC) monitors reaction progress. For derivatives, X-ray crystallography resolves stereochemistry and intermolecular interactions, as shown in studies of analogous tetrahydroquinoline compounds .

Q. What safety precautions are required when handling this compound in the laboratory?

Personal protective equipment (PPE), including gloves, lab coats, and eye protection, is mandatory. Avoid inhalation of dust/aerosols and ensure adequate ventilation. In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes. Store in dry, sealed containers away from ignition sources .

Q. How does the compound’s solubility profile influence experimental design?

The compound’s hydrophobic tetrahydroquinoline core and hydroxyl group confer moderate solubility in polar aprotic solvents (e.g., DMSO) and limited solubility in water. Pre-solubility testing in ethanol, dichloromethane, or THF is recommended for reaction planning. Solubility can be enhanced via salt formation or derivatization .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize by-products in the synthesis of tetrahydroquinoline derivatives?

Experimental design tools like Design of Experiments (DoE) can systematically vary parameters (e.g., temperature, pH, catalyst loading). For example, optimizing the LiAlH₄ reduction step by controlling reaction time and stoichiometry reduces over-reduction by-products. Catalytic methods (e.g., Pd-mediated coupling) may also improve selectivity .

Q. What crystallographic insights are available for structurally related tetrahydroquinoline compounds?

Single-crystal X-ray studies of analogous compounds reveal intramolecular hydrogen bonding (e.g., O—H⋯O and N—H⋯O) and R²₂(8) ring motifs that stabilize molecular conformations. These interactions influence packing efficiency and physicochemical properties, providing a framework for predicting the behavior of this compound derivatives .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular docking studies using software like AutoDock or Schrödinger Suite can simulate binding to enzymes or receptors. Parameters such as binding affinity (ΔG) and inhibition constants (Kᵢ) are derived from energy minimization algorithms. Validating predictions requires biochemical assays (e.g., enzyme inhibition or cell viability tests) .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns)?

Discrepancies in NMR signals may arise from dynamic processes (e.g., tautomerism) or impurities. Techniques include:

Q. How is the compound’s stability under varying storage conditions assessed?

Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) monitor degradation via HPLC. Light-sensitive samples require amber glass storage. Thermal gravimetric analysis (TGA) evaluates decomposition thresholds, while Karl Fischer titration quantifies hygroscopicity .

Q. What methodologies are used to screen the compound for pharmacological activity?

High-throughput screening (HTS) in Mycobacterium tuberculosis models identified structurally similar tetrahydroquinolines with antitubercular activity (IC₅₀ ~1–2 μM). Assays include whole-cell viability tests, followed by target identification via proteomics or CRISPR interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.